molecular formula C21H23N3O6 B14008729 Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 59623-98-2

Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14008729
CAS No.: 59623-98-2
M. Wt: 413.4 g/mol
InChI Key: MNCMUSWHJIXNGF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a polycyclic organic compound featuring a 1,2,5,6-tetrahydropyridine core. Its structure includes a 2-hydroxy-3-methoxyphenyl substituent at position 2 and a 4-nitrophenyl group at position 6, with an amino group at position 4 and an ethyl ester at position 2. The tetrahydropyridine ring introduces conformational flexibility, while the nitro and hydroxyl groups confer distinct electronic and hydrogen-bonding properties.

Properties

CAS No.

59623-98-2

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-amino-6-(2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C21H23N3O6/c1-3-30-21(26)18-15(22)11-16(12-7-9-13(10-8-12)24(27)28)23-19(18)14-5-4-6-17(29-2)20(14)25/h4-10,16,19,23,25H,3,11,22H2,1-2H3

InChI Key

MNCMUSWHJIXNGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Biological Activity

Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, and potential therapeutic applications based on current research findings.

Structural Overview

The molecular formula of this compound is C21H23N3O6, with a molecular weight of approximately 413.4 g/mol. The compound features a tetrahydropyridine core with various functional groups that may influence its biological activity, including an amino group, hydroxyl group, methoxy group, and nitro group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions which may vary based on the starting materials and desired purity levels. The synthetic pathways can be optimized to yield derivatives with potentially enhanced biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
Ethyl 4-amino-6-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylateContains cyanophenyl instead of nitrophenylPotential anticancer properties
Ethyl 2-(2-amino-3-cyano)-1,2,5,6-tetrahydropyridineSimilar tetrahydropyridine coreAntimicrobial activity
Ethyl 4-amino-1-(phenethyl)-tetrahydropyridineDifferent substituents on the tetrahydropyridineNeuroprotective effects

Neuroprotective Effects

The compound's unique combination of functional groups suggests potential neuroprotective effects. Studies have shown that similar tetrahydropyridine derivatives can interact with neurotransmitter systems and may offer therapeutic benefits for neurodegenerative disorders .

Antimicrobial Activity

In vitro studies are necessary to confirm specific antimicrobial activities against various pathogens. Compounds in this class have been noted for their ability to inhibit bacterial growth and could serve as leads for developing new antibiotics .

Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies with biological macromolecules are essential for elucidating how this compound interacts with targets such as enzymes and receptors involved in disease processes.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Cytotoxicity Assays : A study demonstrated that derivatives of tetrahydropyridine showed IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroprotection : Another investigation into related compounds revealed significant neuroprotective properties in models of oxidative stress-induced neuronal damage .

Scientific Research Applications

Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with the molecular formula C21H23N3O6C_{21}H_{23}N_3O_6 and a molecular weight of approximately 413.4 g/mol. It features a tetrahydropyridine core and various functional groups, including amino, hydroxyl, methoxy, and nitro groups. The presence of these groups suggests potential activity in biological systems, influencing its solubility, reactivity, and interaction with biological targets.

Potential Applications

This compound and its derivatives have potential applications in various fields, including scientific research.

Scientific Research

  • Biological Activity Research The structural features of this compound contribute to its biological activity. Compounds in this class have been studied for their potential as inhibitors, antiviral agents, and anticancer agents. In vitro studies are necessary to confirm specific activities against various biological targets.
  • Interaction Studies Interaction studies are essential to understand how this compound interacts with biological macromolecules. These studies may include:
    • Spectroscopic methods Spectroscopic methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism to analyze changes in the compound upon binding to target molecules.
    • Calorimetry Calorimetry, such as isothermal titration calorimetry (ITC), to measure the thermodynamic parameters of binding interactions.
    • X-ray crystallography X-ray crystallography to determine the binding mode and structural changes in the complex.
    Such studies help elucidate its mechanism of action and therapeutic potential.
  • Synthesis of Derivatives The reactions involving this compound can be utilized in synthetic pathways to modify the compound or derive new derivatives with potentially enhanced biological activities. The synthesis of this compound typically involves multi-step organic reactions, which can vary based on starting materials and desired purity levels.

Structural Analogs

Several compounds share structural similarities with this compound. Variations in substituents can impact their biological activity and pharmacological properties.

Compound NameStructural FeaturesBiological Activity
Ethyl 4-amino-6-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylateContains cyanophenyl instead of nitrophenylPotential anticancer properties
Ethyl 2-(2-amino-3-cyano)-1,2,5,6-tetrahydropyridineSimilar tetrahydropyridine coreAntimicrobial activity
Ethyl 4-amino-1-(phenethyl)-tetrahydropyridineDifferent substituents on the tetrahydropyridineNeuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogs with related scaffolds or substituents. Below is a detailed analysis based on substituent variations, core modifications, and physicochemical implications.

Structural Comparisons

Compound Name Core Structure R1 (Position 2) R2 (Position 6) Notable Functional Groups
Target Compound 1,2,5,6-tetrahydropyridine 2-hydroxy-3-methoxy-phenyl 4-nitrophenyl Amino, ester, hydroxyl, methoxy, nitro
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate 1,2,5,6-tetrahydropyridine 2-hydroxy-3-methoxy-phenyl 4-cyanophenyl Cyano group instead of nitro
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,2,3,4-tetrahydropyrimidine Acetyl, thioxo 3-nitrophenyl, methyl Thioxo, acetyl, methyl groups

Key Observations:

Core Heterocycle Variations: The target compound and its tetrahydropyridine analog share a six-membered partially unsaturated ring, whereas the pyrimidine derivative features a five-membered tetrahydropyrimidine core.

Substituent Effects: Nitro vs. Cyano Groups: Replacing the 4-nitrophenyl group (target compound) with 4-cyanophenyl reduces electron-withdrawing strength (nitro: σp = 1.27; cyano: σp = 0.66), which may modulate reactivity or intermolecular interactions . Thioxo and Acetyl Groups: The pyrimidine derivative’s thioxo group enhances sulfur-mediated interactions (e.g., van der Waals forces), while the acetyl group may influence metabolic stability .

Conformational Analysis :

  • The tetrahydropyridine ring’s puckering, quantified via Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles), could differ from pyrimidine analogs due to ring size and substituent steric effects . For example, a chair-like conformation in the target compound may enhance solubility compared to a boat conformation in bulkier derivatives.

Crystallographic and Computational Tools

  • Structural elucidation of these compounds likely employs SHELX for refinement and ORTEP-3 for visualization . Differences in crystallographic parameters (e.g., bond lengths, torsion angles) between analogs could reflect substituent-induced electronic effects.

Preparation Methods

General Synthetic Approach

The synthesis involves:

  • Formation of the tetrahydropyridine core via cyclization reactions.
  • Introduction of the 2-(2-hydroxy-3-methoxyphenyl) substituent through aromatic substitution or coupling.
  • Nitration to introduce the 6-(4-nitrophenyl) group.
  • Esterification to form the ethyl carboxylate moiety.
  • Amination to install the 4-amino substituent.

Nitration via Metal Nitrate and Acid Chloride in DMF

A patented process for related nitrophenyl-substituted heterocycles employs the reaction of hydroxyphenyl precursors with metal nitrates (e.g., sodium nitrate, potassium nitrate, copper(II) nitrate) in the presence of acid chlorides (such as phosphorus oxychloride, POCl3) and N,N-dimethylformamide (DMF) as solvent. This method affords improved yields and better economics compared to traditional nitration methods.

Key Reaction Conditions:

  • Metal nitrate: Sodium nitrate, potassium nitrate, or copper(II) nitrate.
  • Acid chloride: POCl3 preferred; alternatives include SOCl2, oxalyl chloride, cyanuric chloride.
  • Solvent: DMF and acetonitrile.
  • Temperature: Controlled between 0–45 °C depending on the step.
  • Reaction time: Typically 30 minutes to 1 hour post addition.

Example Process:

  • Dissolve ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate in acetonitrile.
  • Add metal nitrate (e.g., copper(II) nitrate) at 25–30 °C.
  • Prepare DMF-POCl3 mixture at 5–10 °C.
  • Add DMF-POCl3 dropwise to the reaction mixture, maintaining temperature below 45 °C.
  • Stir for 30 minutes.
  • Quench with water and extract with chloroform.
  • Wash organic layer with sodium bicarbonate solution.
  • Remove solvent under reduced pressure to isolate the nitro-substituted product.

This approach yields the nitro-substituted intermediate with yields up to 94% and purity around 91%.

Synthesis of Key Hydroxyphenyl Precursors

The hydroxyphenyl precursor, ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate, is prepared by:

  • Reacting 4-cyanophenol with diethyldithiophosphoric acid to form 4-hydroxythiobenzamide.
  • Cyclizing with ethyl 2-chloroacetoacetate in ethanol at 65–70 °C.
  • Isolating the product by filtration and drying.

This step achieves yields of approximately 87.5% for the thiobenzamide and 98% for the thiazolecarboxylate intermediate.

Data Tables Summarizing Key Examples

Example Reaction Step Reagents & Conditions Yield (%) Purity (%)
1 4-hydroxythiobenzamide formation 4-cyanophenol + diethyldithiophosphoric acid, 50 °C, 3 hrs 87.5 N/A
2 Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate synthesis 4-hydroxythiobenzamide + ethyl 2-chloroacetoacetate, EtOH, 65-70 °C, 3 hrs 98 N/A
3 Nitration to ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate Metal nitrate (Cu(NO3)2), POCl3, DMF, acetonitrile, 25–45 °C 94 91
4 Nitration alternative with sodium nitrate Sodium nitrate, POCl3, DMF, 0–5 °C, ambient temperature 81 93
5 Nitration alternative with potassium nitrate Potassium nitrate, POCl3, DMF, 0–5 °C, ambient temperature 82 92

Analytical and Process Notes

  • The use of DMF as a solvent and POCl3 as an activating agent facilitates electrophilic nitration under mild conditions, avoiding harsh acidic media that can degrade sensitive functional groups.
  • Metal nitrates serve as the nitro group source, with alkali metal nitrates preferred for cost-effectiveness and availability.
  • The reaction temperature is critical to control the nitration regioselectivity and to prevent side reactions.
  • Post-reaction workup involves aqueous quenching and organic extraction, followed by washing with sodium bicarbonate to neutralize residual acid chlorides.
  • The described process shows significant improvements in yield and purity compared to older methods involving 4-hydroxy-3-nitrobenzaldehyde, which suffer from low yield and high cost of starting materials.

Comparative Analysis with Related Methods

Aspect Traditional Method (e.g., US5614520) Novel DMF/POCl3 Metal Nitrate Method
Starting Material 4-hydroxy-3-nitrobenzaldehyde Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate
Number of Steps Multiple, including hydroxylamine and thioacetamide reactions Two main steps: precursor synthesis and nitration
Overall Yield ~37% overall yield Up to 94% yield in nitration step
Cost of Raw Materials High due to specialized aldehyde Lower, uses more accessible phenol derivatives
Reaction Conditions Harsh, multi-step Mild, one-pot nitration in DMF with acid chloride
Purity of Final Product Moderate High (91–93%)

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing tetrahydropyridine derivatives like this compound?

Answer:
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thioureas or urea derivatives in a one-pot procedure . Cyclization of intermediates (e.g., ethyl acetoacetate derivatives) with amines or nucleophiles is also critical. For example, cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole has been reported . Reaction optimization includes solvent selection (e.g., ethanol, DMF), temperature control (80–120°C), and catalytic acid/base systems.

Advanced: How can regioselectivity be controlled during the introduction of substituents (e.g., 4-nitrophenyl, hydroxy-methoxy groups) on the tetrahydropyridine core?

Answer:
Regioselectivity is influenced by:

  • Electronic effects: Electron-withdrawing groups (e.g., nitro) direct nucleophilic attack to specific positions via resonance stabilization.
  • Steric hindrance: Bulky substituents (e.g., 4-nitrophenyl) favor less sterically crowded positions.
  • Catalysis: Lewis acids (e.g., ZnCl₂) or organocatalysts can modulate reaction pathways. For instance, the 2-hydroxy-3-methoxy-phenyl group may undergo hydrogen bonding with catalysts, directing substitution .
  • Solvent polarity: Polar aprotic solvents (e.g., DMSO) enhance charge separation, favoring specific transition states.

Basic: Which spectroscopic and analytical techniques are essential for structural elucidation?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring conformation. For example, the deshielded proton at δ 5.2–6.0 ppm may indicate the tetrahydropyridine ring .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~500–550) and fragmentation patterns.
  • X-ray Crystallography: Determines absolute configuration using programs like SHELXL for refinement .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~3300 cm⁻¹) .

Advanced: How can contradictions between experimental and computational physicochemical data (e.g., cLogP, melting points) be resolved?

Answer:

  • Melting Points: Discrepancies may arise from polymorphism or impurities. Recrystallization in different solvents (e.g., ethanol vs. DCM) and DSC analysis can identify polymorphs .
  • cLogP: Experimental logP values (via shake-flask method) may deviate from computational predictions (e.g., HyperChem). Adjust force field parameters or use consensus models (e.g., average of ClogP, ACD/logP) .
  • Solubility: Use Hansen solubility parameters to reconcile differences between predicted and observed solubility in biological assays.

Advanced: What steps are required to determine the crystal structure of this compound using SHELX software?

Answer:

Data Collection: Acquire high-resolution X-ray diffraction data (Cu-Kα or Mo-Kα radiation).

Structure Solution: Use SHELXD for direct methods or SHELXS for Patterson-based phasing .

Refinement: Iteratively refine atomic coordinates and displacement parameters in SHELXL, applying constraints for aromatic rings and hydrogen bonding .

Validation: Check R-factors (<5%), residual density maps, and geometry (e.g., bond lengths ±0.02 Å) using Coot or OLEX5.

Visualization: Generate ORTEP diagrams with ORTEP-3 to illustrate thermal ellipsoids and molecular packing .

Advanced: How can computational methods predict the compound’s conformation and bioactivity?

Answer:

  • Conformational Analysis: Use DFT (B3LYP/6-31G*) to optimize geometry and calculate puckering parameters (Cremer-Pople coordinates) for the tetrahydropyridine ring .
  • Docking Studies: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the nitro group as a hydrogen-bond acceptor.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in aqueous or lipid bilayer environments.

Advanced: How to design structure-activity relationship (SAR) studies for derivatives with enhanced antimicrobial activity?

Answer:

Substituent Variation: Synthesize analogs with halogen (Cl, Br), electron-donating (OMe), or bulky groups (CF₃) at the 4-nitrophenyl or hydroxy-methoxy positions .

Biological Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Compare with reference compounds (e.g., ciprofloxacin).

QSAR Modeling: Use CoMFA or HQSAR to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent nitro group degradation.
  • Moisture Control: Use desiccants (silica gel) due to hydrolytic susceptibility of the ester group.
  • Oxygen Exposure: Purge storage containers with argon to avoid oxidation of the amino group .

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